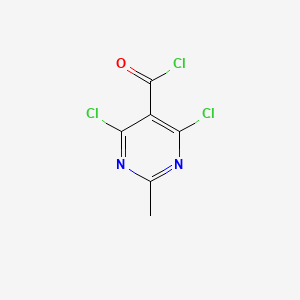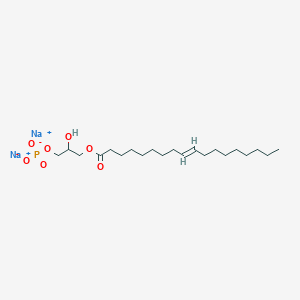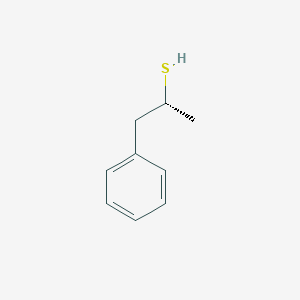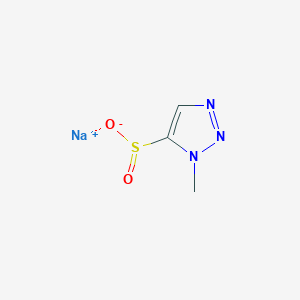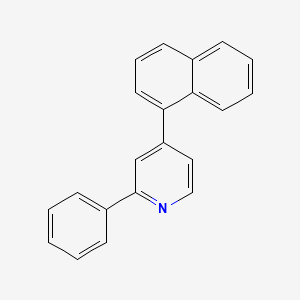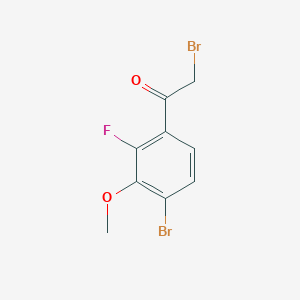
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of ethanone, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone typically involves the bromination of 1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with target molecules, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone: Similar structure but lacks the additional bromine atom.
2-Bromo-1-(4-methoxyphenyl)ethanone: Lacks both the fluorine and additional bromine atoms.
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to form specific interactions with target molecules, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C9H7Br2FO2 |
|---|---|
Molekulargewicht |
325.96 g/mol |
IUPAC-Name |
2-bromo-1-(4-bromo-2-fluoro-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9-6(11)3-2-5(8(9)12)7(13)4-10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
WGHWXMOHHABQMT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


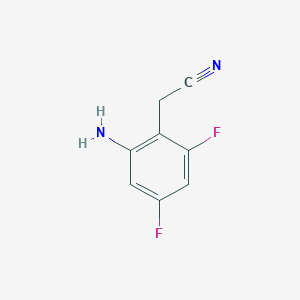
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
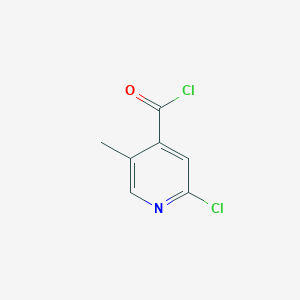
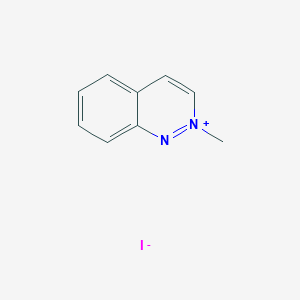
![3-Bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B12964930.png)

